N-1,3-benzodioxol-5-ylguanidine is a chemical compound characterized by the presence of a benzodioxole moiety linked to a guanidine group. This compound has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its structure can be represented by the molecular formula and it is classified under various chemical categories including organic compounds and heterocycles.
The compound is derived from the benzodioxole class, which is known for its diverse biological activities. Benzodioxoles are often found in natural products and synthetic compounds, making them significant in pharmacology. N-1,3-benzodioxol-5-ylguanidine specifically falls under the classification of guanidine derivatives, which are known for their roles as intermediates in the synthesis of biologically active molecules. The compound has been referenced in various scientific literature for its potential as an endothelin receptor antagonist and other therapeutic applications .
The synthesis of N-1,3-benzodioxol-5-ylguanidine typically involves several steps:
The synthetic route may vary depending on the specific substituents desired on the guanidine or benzodioxole moieties. For instance, modifications can be made to enhance solubility or biological activity through the introduction of electron-withdrawing or electron-donating groups on the aromatic ring .
The molecular structure of N-1,3-benzodioxol-5-ylguanidine features a benzodioxole ring fused with a guanidine group. The structural formula can be depicted as follows:
Key molecular data include:
N-1,3-benzodioxol-5-ylguanidine can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions such as pH and temperature to optimize yield and selectivity .
The mechanism of action for N-1,3-benzodioxol-5-ylguanidine is primarily linked to its role as an endothelin receptor antagonist. It inhibits the binding of endothelin peptides to their receptors, which are implicated in various pathophysiological processes including vasoconstriction and fibrosis.
Research indicates that this compound exhibits significant potency against endothelin receptors, making it a candidate for treating conditions such as hypertension and heart failure . Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural modifications can enhance receptor binding affinity.
N-1,3-benzodioxol-5-ylguanidine is typically characterized by:
The compound exhibits reactivity typical of guanidines, including:
Relevant analyses include thermal stability assessments and solubility tests in various solvents .
N-1,3-benzodioxol-5-ylguanidine has several notable applications:
The exploration of this compound continues to expand within medicinal chemistry due to its promising biological activities and therapeutic potential .
Benzodioxole derivatives constitute a privileged scaffold in medicinal chemistry, historically valued for their metabolic stability and capacity to engage diverse biological targets. These fused bicyclic structures feature prominently in pharmacologically active compounds, with their electron-rich aromatic system facilitating π-stacking interactions in receptor binding domains. Seminal research demonstrated that 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine (1-BCP) functions as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, significantly enhancing swimming endurance and reducing biochemical fatigue markers in murine models through glycogen preservation and antioxidant enzyme induction [2]. Contemporary drug design has further exploited this core structure through strategic fluorination, enhancing target affinity and metabolic resistance as evidenced by lumacaftor and tezacaftor—cystic fibrosis therapeutics featuring difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide groups that correct protein misfolding [9]. This historical trajectory underscores the benzodioxole moiety’s versatility in addressing complex disease mechanisms.
N-1,3-benzodioxol-5-ylguanidine belongs to the guanidine alkaloid class, characterized by a protonatable, planar imine nitrogen ensemble capable of forming salt bridges and hydrogen bonds with biological macromolecules. The compound’s structure integrates two pharmacophoric elements:
This hybrid architecture enables diverse binding modalities, as corroborated by studies on analogous guanidine derivatives. For instance, N-1,3-benzodioxol-5-yl-N′-(4,6-dimethyl-2-pyrimidinyl)guanidine (CAS 1306738-73-7) demonstrates how the guanidine linker facilitates bidentate recognition of complementary residues in enzymatic pockets [5]. Similarly, the sulfate salt derivative (EVT-3124606) exhibits enhanced solubility while retaining bioactivity, emphasizing the guanidine group’s role in optimizing drug-like properties . Structural classification thus positions N-1,3-benzodioxol-5-ylguanidine within a broader family of nitrogen-rich bioactive molecules targeting nucleotide-binding domains and catalytic sites.
The strategic focus on N-1,3-benzodioxol-5-ylguanidine arises from its dual mechanism potential and scaffold modularity. Primary research drivers include:
Table 1: Strategic Modifications of the Benzodioxole-Guanidine Scaffold
Derivative | Modification Site | Biological Consequence |
---|---|---|
Base compound (C₈H₉N₃O₂) | Guanidine -NH₂ | High receptor affinity |
Sulfate salt (EVT-3124606) | Guanidine sulfation | Enhanced aqueous solubility |
N′-(4,6-dimethylpyrimidin-2-yl) [5] | Guanidine N′-substitution | Kinase inhibitory activity |
Chemical Profile of N-1,3-Benzodioxol-5-ylguanidine
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8